molecular formula C8H8BNO2 B1591752 (4-Cyano-2-methylphenyl)boronic acid CAS No. 313546-18-8

(4-Cyano-2-methylphenyl)boronic acid

Cat. No. B1591752
Key on ui cas rn: 313546-18-8
M. Wt: 160.97 g/mol
InChI Key: RGCVYEOTYJCNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181273B2

Procedure details

To (4-cyano-2-methyl-phenyl)boronic acid (1.75 g, 10.90 mmol), nickel iodide (0.10 g, 0.33 mmol), (1S,2S)-2-aminocyclohexan-1-ol (0.05 g, 0.33 mmol) and NaHMDS (2.01 g, 10.90 mmol) in isopropanol (10 mL) under an atmosphere of nitrogen was added 3-iodooxetane (1.00 g, 5.40 mmol) in isopropanol (1 mL) via cannula. The reaction mixture was heated at 90° C. for 2 hours, then cooled, diluted with ethanol (20 mL) and filtered over Celite®. The filtrate was concentrated in vacuo, then the residue was purified by silica gel column chromatography using 0-60% EtOAc/hexane as eluant to give 3-methyl-4-(oxetan-3-yl)benzonitrile (0.62 g, 65%) as a white solid. ESI-MS m/z calc. 173.1. found 174.3 (M+1)+; Retention time: 1.09 minutes (3 min run).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
nickel iodide
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[C:5]([CH3:12])[CH:4]=1)#[N:2].N[C@H]1CC[CH2:17][CH2:16][C@@H:15]1[OH:20].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].IC1COC1>C(O)(C)C.C(O)C.[Ni](I)I>[CH3:12][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][C:6]=1[CH:16]1[CH2:15][O:20][CH2:17]1)[C:1]#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)B(O)O)C
Name
Quantity
0.05 g
Type
reactant
Smiles
N[C@@H]1[C@H](CCCC1)O
Name
Quantity
2.01 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
IC1COC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(C)O
Name
nickel iodide
Quantity
0.1 g
Type
catalyst
Smiles
[Ni](I)I
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered over Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C#N)C=CC1C1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 1084.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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